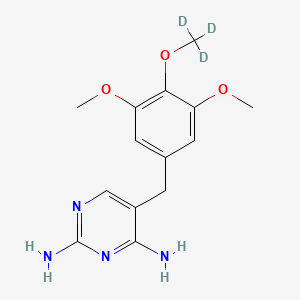
N-Phenylglycine Isopentyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenylglycine Isopentyl Ester is an organic compound with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.3 g/mol . It is a derivative of N-Phenylglycine, which itself is derived from Glycine . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Phenylglycine Isopentyl Ester can be synthesized from N-Phenylglycine. The preparation involves esterification, where N-Phenylglycine reacts with isopentyl alcohol in the presence of a catalyst, typically sulfuric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where N-Phenylglycine and isopentyl alcohol are combined with a catalyst. The reaction mixture is heated and stirred continuously to ensure complete esterification. After the reaction, the product is purified through distillation or recrystallization to obtain the pure ester.
Analyse Des Réactions Chimiques
Types of Reactions: N-Phenylglycine Isopentyl Ester undergoes various chemical reactions, including:
Esterification: As mentioned, it is formed through the esterification of N-Phenylglycine with isopentyl alcohol.
Hydrolysis: The ester can be hydrolyzed back to N-Phenylglycine and isopentyl alcohol in the presence of an acid or base.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Esterification: Sulfuric acid as a catalyst, heating under reflux.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles under appropriate conditions, such as alkoxides or amines.
Major Products:
Hydrolysis: N-Phenylglycine and isopentyl alcohol.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Applications De Recherche Scientifique
N-Phenylglycine Isopentyl Ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Phenylglycine Isopentyl Ester involves its ability to undergo esterification and hydrolysis reactions. In biological systems, it can be hydrolyzed to release N-Phenylglycine, which can then participate in various metabolic pathways. The ester group can also interact with other molecules, facilitating the formation of new compounds .
Comparaison Avec Des Composés Similaires
N-Phenylglycine: The parent compound from which N-Phenylglycine Isopentyl Ester is derived.
Glycine Esters: Other esters of glycine, such as methyl glycine ester and ethyl glycine ester.
Phenylglycine Derivatives: Compounds like N-Phenylglycine Ethyl Ester and N-Phenylglycine Methyl Ester.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its isopentyl group makes it more hydrophobic compared to other glycine esters, influencing its solubility and interaction with other molecules .
Propriétés
Numéro CAS |
100618-40-4 |
|---|---|
Formule moléculaire |
C₁₃H₁₉NO₂ |
Poids moléculaire |
221.3 |
Synonymes |
3-Methylbutyl 2-(Phenylamino)acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B1145578.png)






